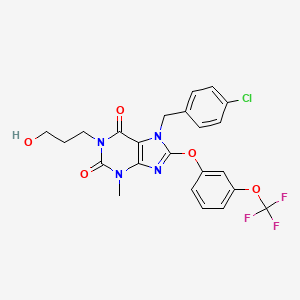

A 83-01 (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

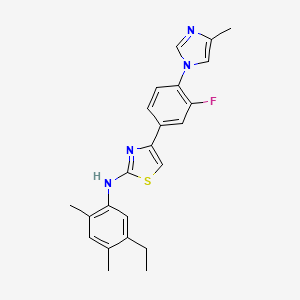

A 83-01 (sodium) is a potent inhibitor of the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. It is primarily used in scientific research to study the transforming growth factor-beta signaling pathway and its role in various biological processes. The compound has shown significant potential in inhibiting the phosphorylation of Smad2 and Smad3, which are key proteins involved in the transforming growth factor-beta signaling pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A 83-01 (sodium) involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Substitution reactions: Various substituents are introduced onto the pyrazole ring through nucleophilic substitution reactions.

Final conversion to the sodium salt: The final step involves the conversion of the compound to its sodium salt form, which enhances its solubility and stability

Industrial Production Methods

Industrial production of A 83-01 (sodium) follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large-scale batch reactions are conducted to form the pyrazole ring and introduce the necessary substituents.

Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.

Conversion to sodium salt: The final product is converted to its sodium salt form and packaged for distribution

Analyse Chemischer Reaktionen

Types of Reactions

A 83-01 (sodium) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the pyrazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products

The major products formed from these reactions include various derivatives of A 83-01 (sodium) with modified functional groups, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

A 83-01 (sodium) has a wide range of scientific research applications, including:

Chemistry: Used to study the transforming growth factor-beta signaling pathway and its role in chemical reactions.

Biology: Helps in understanding the role of transforming growth factor-beta in cellular processes such as differentiation, proliferation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, fibrosis, and autoimmune disorders.

Industry: Used in the development of new drugs and therapeutic agents targeting the transforming growth factor-beta signaling pathway .

Wirkmechanismus

A 83-01 (sodium) exerts its effects by inhibiting the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. This inhibition prevents the phosphorylation of Smad2 and Smad3, which are key proteins involved in the transforming growth factor-beta signaling pathway. By blocking this pathway, A 83-01 (sodium) disrupts the epithelial-to-mesenchymal transition and other cellular processes regulated by transforming growth factor-beta .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB 431542: Ein weiterer Inhibitor des transformierenden Wachstumsfaktors Beta Typ I Rezeptors, jedoch mit unterschiedlicher Potenz und Selektivität.

LY 364947: Ein selektiver Inhibitor des transformierenden Wachstumsfaktors Beta Typ I Rezeptors mit einer anderen chemischen Struktur.

GW 788388: Hemmt den transformierenden Wachstumsfaktor-Beta Typ I Rezeptor und wurde auf seine potenziellen therapeutischen Anwendungen untersucht

Einzigartigkeit

A 83-01 (Natrium) ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den transformierenden Wachstumsfaktor-Beta Typ I Rezeptor, den Activinrezeptor-ähnlichen Kinase 4 und den Activinrezeptor-ähnlichen Kinase 7. Seine Fähigkeit, die Phosphorylierung von Smad2 und Smad3 zu hemmen, macht es zu einem wertvollen Werkzeug, um den transformierenden Wachstumsfaktor-Beta-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen .

Eigenschaften

IUPAC Name |

sodium;3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDFBXIADXHNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5NaS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B8069029.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azoniabicyclo[3.2.0]heptane-2-carboxylate;chloride](/img/structure/B8069038.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B8069039.png)

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B8069047.png)

![1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8069089.png)

![tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8069104.png)

![methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate](/img/structure/B8069117.png)